molecular formula C4H4ClN3S B13135389 4-Chlorothiazole-5-carboximidamide

4-Chlorothiazole-5-carboximidamide

Cat. No.: B13135389
M. Wt: 161.61 g/mol
InChI Key: JBVMBEBOQQQOTQ-UHFFFAOYSA-N
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Description

4-Chlorothiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the fourth position and a carboximidamide group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboximidamide typically involves the reaction of 4-chlorothiazole-5-carboxylic acid with an appropriate amine under dehydrating conditions. One common method includes the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine to form the carboximidamide derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothiazole-5-carboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation Products: Oxidized forms of the thiazole ring.

    Reduction Products: Reduced derivatives of the thiazole ring.

Mechanism of Action

The mechanism of action of 4-Chlorothiazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Chlorothiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H4ClN3S

Molecular Weight

161.61 g/mol

IUPAC Name

4-chloro-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C4H4ClN3S/c5-3-2(4(6)7)9-1-8-3/h1H,(H3,6,7)

InChI Key

JBVMBEBOQQQOTQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=N)N)Cl

Origin of Product

United States

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